N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine
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Overview
Description
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a metabolite of glycidamide, which is formed from acrylamide, a compound commonly found in fried foods and cigarettes. This compound is of significant interest due to its role as a biomarker for acrylamide exposure and its potential implications in various health conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine can be synthesized through the biotransformation of glycidamide. The process involves the enzyme cytochrome P450 2E1 (CYP2E1), which converts acrylamide to glycidamide. Glycidamide is then conjugated with glutathione in the presence of glutathione S-transferase (GST) to form this compound .
Industrial Production Methods
the compound is typically produced in research settings through the aforementioned biotransformation process involving acrylamide and glycidamide .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine primarily undergoes conjugation reactions. It is formed through the conjugation of glycidamide with glutathione. This compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
The formation of this compound involves the use of cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST) as catalysts. The reaction conditions typically include the presence of acrylamide and glycidamide as substrates .
Major Products Formed
The major product formed from the reaction involving glycidamide and glutathione is this compound. This compound is a key biomarker for acrylamide exposure .
Scientific Research Applications
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine has several scientific research applications:
Chemistry: It is used as a biomarker to study the metabolism of acrylamide and glycidamide.
Biology: Researchers use this compound to understand the biological pathways involved in acrylamide metabolism and its potential health effects.
Medicine: It serves as a biomarker for acrylamide exposure, which is linked to various health conditions, including neurotoxicity and carcinogenicity.
Industry: The compound is used in studies related to food safety and the assessment of acrylamide levels in food products
Mechanism of Action
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine exerts its effects through its role as a biomarker for acrylamide exposure. The compound is formed through the biotransformation of acrylamide to glycidamide, followed by conjugation with glutathione. This pathway involves the enzymes cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase (GST). The presence of this compound in biological samples indicates exposure to acrylamide and its potential toxic effects .
Comparison with Similar Compounds
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine is similar to other mercapturic acid derivatives of acrylamide, such as:
N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA): Another biomarker for acrylamide exposure, formed through a similar biotransformation process.
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (iso-GAMA): A related compound formed from glycidamide.
N-Acetyl-S-(2-carbamoylethyl)cysteine-sulfoxide (AAMA-sul): A sulfoxide derivative of AAMA
This compound is unique due to its specific formation pathway and its role as a biomarker for glycidamide, a more reactive and potentially more toxic metabolite of acrylamide .
Properties
CAS No. |
137698-08-9 |
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Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1 |
InChI Key |
GFVUOIIZUCFXSF-ZBHICJROSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
Origin of Product |
United States |
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